molecular formula C11H14ClNO2 B2566415 2-Chloro-6-isobutyl-nicotinic acid methyl ester CAS No. 69945-92-2

2-Chloro-6-isobutyl-nicotinic acid methyl ester

Cat. No.: B2566415
CAS No.: 69945-92-2
M. Wt: 227.69
InChI Key: ZJFAJXJZQQAVKG-UHFFFAOYSA-N
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Description

2-Chloro-6-isobutyl-nicotinic acid methyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chlorine atom at the 2-position, an isobutyl group at the 6-position, and a methyl ester group

Mechanism of Action

    Target of Action

    “2-Chloro-6-isobutyl-nicotinic acid methyl ester” is a type of ester, which are often involved in biological reactions as substrates or products

    Mode of Action

    Esters like “this compound” often undergo hydrolysis in biological systems, breaking down into their constituent alcohol and carboxylic acid . This reaction is usually catalyzed by enzymes known as esterases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-isobutyl-nicotinic acid methyl ester typically involves the esterification of 2-Chloro-6-isobutyl-nicotinic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to improve the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-isobutyl-nicotinic acid methyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The isobutyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include 2-azido-6-isobutyl-nicotinic acid methyl ester or 2-thiocyanato-6-isobutyl-nicotinic acid methyl ester.

    Oxidation Reactions: Products include 6-isobutyl-nicotinic acid methyl ester alcohol, aldehyde, or carboxylic acid derivatives.

    Reduction Reactions: The major product is this compound alcohol.

Scientific Research Applications

2-Chloro-6-isobutyl-nicotinic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methyl-nicotinic acid methyl ester
  • 2-Chloro-6-ethyl-nicotinic acid methyl ester
  • 2-Chloro-6-propyl-nicotinic acid methyl ester

Uniqueness

2-Chloro-6-isobutyl-nicotinic acid methyl ester is unique due to the presence of the isobutyl group, which can impart distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Biological Activity

2-Chloro-6-isobutyl-nicotinic acid methyl ester (CIBNME) is a derivative of nicotinic acid, characterized by a chloro substituent at the 2-position and an isobutyl group at the 6-position of the pyridine ring. This compound has garnered attention due to its potential biological activities, including enzyme modulation and receptor interactions. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C12H14ClNO2
  • Molecular Weight : 227.69 g/mol
  • Structure : The compound's structure includes a pyridine ring with specific substituents that influence its biological interactions.

Biological Activity Overview

Research indicates that CIBNME exhibits significant biological activities through various mechanisms:

  • Enzyme Inhibition : CIBNME has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with nicotinamidases, which are enzymes that hydrolyze nicotinamide to nicotinic acid, impacting nicotinamide metabolism in organisms .
  • Receptor Binding : The compound may bind to specific receptors, influencing physiological responses. Its structural similarity to other nicotinic acid derivatives suggests potential interactions with nicotinic acetylcholine receptors, although specific binding studies are still needed .
  • Vasodilatory Effects : Similar compounds like methyl nicotinate have demonstrated vasodilatory effects through the release of prostaglandins, which may also apply to CIBNME. This effect could be beneficial in treating conditions related to poor blood circulation .

The mechanisms through which CIBNME exerts its biological effects include:

  • Hydrolysis : As an ester, CIBNME is susceptible to hydrolysis, leading to the release of nicotinic acid and methanol. This reaction can be catalyzed by various enzymes and conditions .
  • Prostaglandin Release : The compound may promote local prostaglandin release, enhancing vasodilation and improving blood flow in treated areas .

Comparative Analysis

A comparison of CIBNME with structurally similar compounds reveals unique features that may contribute to its distinct biological activity:

Compound NameCAS NumberSimilarity IndexUnique Features
Methyl 2-chloro-5-methylnicotinate53277-47-70.87Contains a methyl group at the 5-position
Methyl 2-chloro-6-methylnicotinate53277-47-70.88Methyl group at the 6-position
Ethyl 2-chloropyridine-3-carboxylate1452-94-40.88Ethyl instead of methyl group
Methyl 2-chloro-5-fluoro-6-methoxynicotinate959616-64-90.83Contains a fluorine atom

The unique placement of the isobutyl group and chloro substituent distinguishes CIBNME from other compounds, potentially influencing its biological activity and applications.

Case Studies and Research Findings

Properties

IUPAC Name

methyl 2-chloro-6-(2-methylpropyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-7(2)6-8-4-5-9(10(12)13-8)11(14)15-3/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFAJXJZQQAVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=C(C=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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